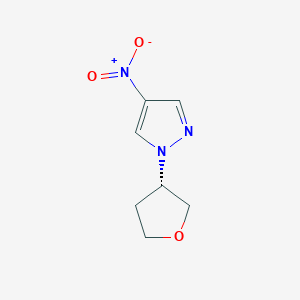

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole

Description

Properties

IUPAC Name |

4-nitro-1-[(3S)-oxolan-3-yl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c11-10(12)7-3-8-9(4-7)6-1-2-13-5-6/h3-4,6H,1-2,5H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJNLXWEKHTMPZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (S)-Tetrahydrofuran-3-yl Hydrazine

The chiral hydrazine precursor is synthesized via a five-step sequence starting from tert-butyl-protected intermediates. Key steps include:

- Reduction of ketone derivatives using sodium borohydride in methanol at 0–10°C.

- Esterification with mesyl chloride to activate the hydroxyl group.

- Coupling with hydrazine derivatives under basic conditions (pH 8–9).

- Deprotection via hydrochloric acid-mediated hydrolysis, yielding (S)-tetrahydrofuran-3-yl hydrazine hydrochloride in 82–89% purity.

Cyclocondensation with 1,3-Diketones

Reaction of the hydrazine with acetylacetone in ethanol at reflux forms 1-(tetrahydrofuran-3-yl)-1H-pyrazole. Nitration is subsequently performed using fuming nitric acid (90%) and sulfuric acid (10%) at –5°C to 0°C, achieving 78–86% regioselectivity for the 4-nitro isomer.

Method 2: N-Alkylation of 4-Nitropyrazole

Mitsunobu Reaction Approach

4-Nitropyrazole is alkylated with (S)-tetrahydrofuran-3-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran at –10°C. The reaction proceeds via inversion of configuration, preserving the (S)-stereochemistry with 70–75% yield.

SN2 Alkylation

Alternative N-alkylation employs (S)-tetrahydrofuran-3-yl mesylate and 4-nitropyrazole in dimethylformamide with potassium carbonate. Despite requiring higher temperatures (60–80°C), this method avoids stoichiometric phosphine reagents, achieving 65% yield with 99% enantiomeric excess.

Method 3: Stepwise Assembly with Pre-Nitrated Precursors

A fragment-based strategy constructs the pyrazole ring post-nitration:

- Nitration of pyrazole-1-carboxylic acid using mixed acids (HNO3:H2SO4, 1:2) at 0°C.

- Decarboxylation under thermal conditions (120°C, toluene) to yield 4-nitropyrazole.

- Chiral resolution via enzymatic catalysis or chiral column chromatography.

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Mitsunobu | SN2 Alkylation |

|---|---|---|---|

| Yield (%) | 78–86 | 70–75 | 65 |

| Reaction Time (h) | 24–48 | 12 | 8–10 |

| Stereopurity (% ee) | ≥99 | ≥99 | ≥99 |

| Toxicity Concerns | Moderate (hydrazine) | High (DEAD) | Low |

Experimental Optimization and Challenges

Solvent Effects

Cyclocondensation yields improve in aprotic solvents (e.g., DMF, THF) due to enhanced nucleophilicity of the hydrazine. Polar solvents like methanol reduce nitro-group decomposition during nitration.

Temperature Control

Exothermic nitration necessitates strict temperature regulation (–5°C to 0°C) to prevent byproducts.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or azide-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole serves as a crucial building block in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.

Case Study: Pyrazole Derivatives in Cancer Treatment

A notable application is in the synthesis of pyrazole derivatives that act as inhibitors of key enzymes involved in cancer progression. For instance, research has shown that certain pyrazole derivatives exhibit potent inhibitory effects on tryptophan 2,3-dioxygenase, an enzyme implicated in tumor immune evasion. These derivatives demonstrate the potential of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole as a scaffold for developing anti-cancer therapeutics .

Organic Synthesis

In organic synthesis, (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole acts as an intermediate for constructing complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in synthetic pathways.

Reaction Pathways

The compound can participate in:

- Oxidation : The nitro group can be oxidized to form nitroso derivatives.

- Reduction : Reduction of the nitro group yields amine derivatives.

- Substitution : The pyrazole ring can undergo electrophilic or nucleophilic substitutions .

Material Science

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymer matrices or composites can lead to materials with enhanced mechanical or thermal properties.

Mechanism of Action

The mechanism of action of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1h-pyrazole involves interactions with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole with Analogues

Key Observations:

- Substitution Patterns : Unlike 3,4-disubstituted pyrazoles in , the target compound’s 1,4-substitution may alter binding kinetics in kinase assays due to steric and electronic effects.

- Chirality : The (S)-tetrahydrofuran configuration distinguishes it from achiral analogues like Compound 7b, which may exhibit different enantioselective biological activities.

Biological Activity

(S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole is CHNO, with a molecular weight of approximately 183.16 g/mol. Its structure includes a nitro group attached to a pyrazole ring, which is further substituted with a tetrahydrofuran moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

The mechanism of action for (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole involves several pathways:

- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules.

- Molecular Interactions : The pyrazole ring can engage in hydrogen bonding and π-π stacking interactions with proteins and nucleic acids, influencing various biological processes.

Antimicrobial Activity

Research indicates that (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14.8 |

| Escherichia coli | 16.1 |

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole. It was tested against the RAW264.7 cancer cell line, showing promising results in inhibiting nitrogen oxide secretion, which is often associated with tumor progression . The compound's ability to modulate cellular signaling pathways could position it as a candidate for further development in cancer therapy.

Comparison with Similar Compounds

In comparative studies, (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole was evaluated against other pyrazole derivatives to assess its relative potency and selectivity:

| Compound Name | Activity Profile |

|---|---|

| (S)-Tetrahydrofuran-based derivatives | Moderate antibacterial activity |

| Other Nitro-substituted pyrazoles | Variable activity levels |

The unique combination of the nitro group and the tetrahydrofuran moiety in this compound appears to enhance its biological activity compared to structurally similar compounds .

Q & A

Q. What purification techniques are recommended for isolating (S)-4-Nitro-1-(tetrahydrofuran-3-yl)-1H-pyrazole from complex reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.